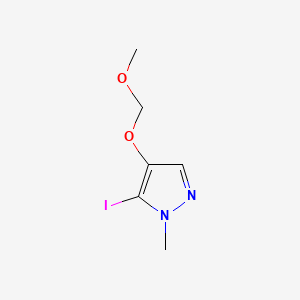
5-Iodo-4-(methoxymethoxy)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-4-(methoxymethoxy)-1-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the 5-position, a methoxymethoxy group at the 4-position, and a methyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-(methoxymethoxy)-1-methyl-1H-pyrazole typically involves the iodination of a precursor pyrazole compound. The reaction conditions often include the use of iodine or iodine monochloride as the iodinating agent. The methoxymethoxy group can be introduced through a methoxymethylation reaction using reagents such as methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale iodination and methoxymethylation reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4-(methoxymethoxy)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the pyrazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a catalyst such as copper(I) iodide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrazoles with various functional groups replacing the iodine atom.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids derived from the methoxymethoxy group.
Reduction Reactions: Products include deiodinated pyrazoles or reduced pyrazole derivatives.
Scientific Research Applications
5-Iodo-4-(methoxymethoxy)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological assays.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Iodo-4-(methoxymethoxy)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and methoxymethoxy group can play crucial roles in binding to molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-iodo-4-methoxy-benzonitrile
- 5-Iodo-4-methyl-pyridin-2-ylamine
- 5-Iodo-4-thio-2′-deoxyuridine
Uniqueness
5-Iodo-4-(methoxymethoxy)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. The combination of an iodine atom, a methoxymethoxy group, and a methyl group provides distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H9IN2O2 |
|---|---|
Molecular Weight |
268.05 g/mol |
IUPAC Name |
5-iodo-4-(methoxymethoxy)-1-methylpyrazole |
InChI |
InChI=1S/C6H9IN2O2/c1-9-6(7)5(3-8-9)11-4-10-2/h3H,4H2,1-2H3 |
InChI Key |
CKBDWGHTOLSCNB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)OCOC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



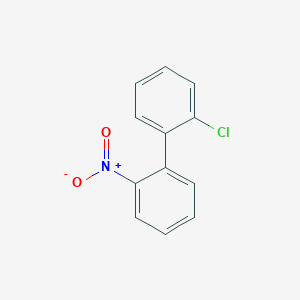
![4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13933442.png)
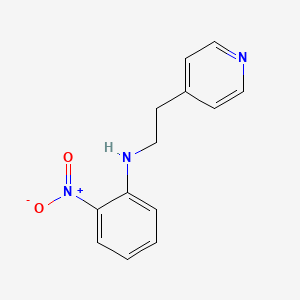
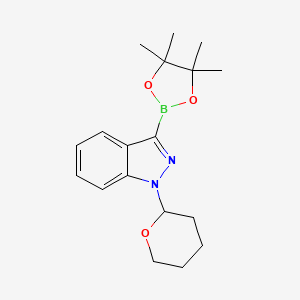

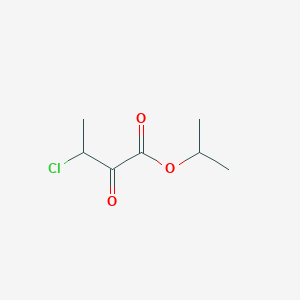
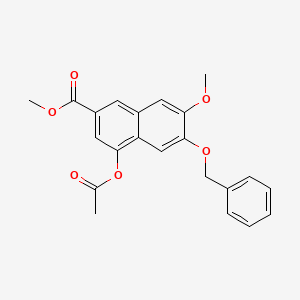
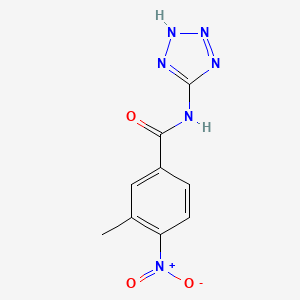
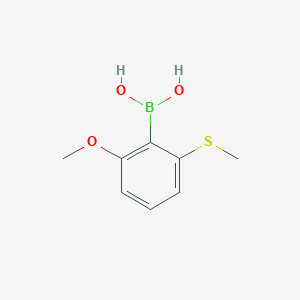

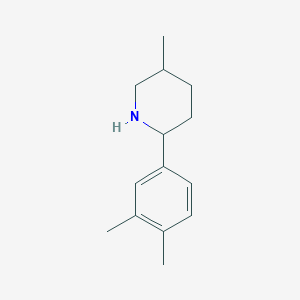
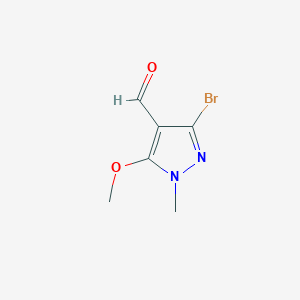
![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13933500.png)
